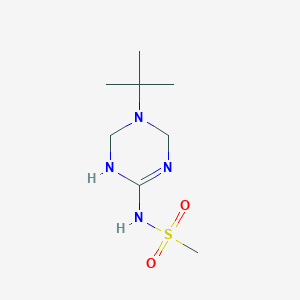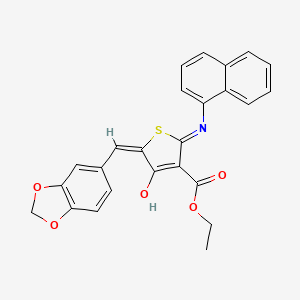
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide, also known as TBS-MS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that has been synthesized through a multi-step process. TBS-MS has been found to exhibit potent biological activities, making it a promising candidate for various research applications.
Mecanismo De Acción
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide exerts its biological effects through the formation of covalent bonds with the active site of enzymes. This covalent binding results in the inhibition of enzyme activity, leading to the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been found to exhibit potent inhibitory effects on a variety of enzymes, making it a promising candidate for the development of new therapeutics. It has been shown to exhibit anti-cancer activity, as well as anti-inflammatory and anti-bacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is its ability to selectively inhibit the activity of specific enzymes. This makes it a valuable tool for the study of cellular signaling pathways and the development of new therapeutics. However, N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has also been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide. One possible avenue is the development of new therapeutics based on its inhibitory effects on specific enzymes. Another potential direction is the study of its effects on cellular signaling pathways and its potential role in the regulation of gene expression. Additionally, further research is needed to understand the limitations of N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide and its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide involves a multi-step process that starts with the reaction of tert-butylamine with formaldehyde to produce tert-butyl-1,3,5-triazin-2-amine. This intermediate is then reacted with methanesulfonyl chloride to produce N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide. The synthesis process yields a white solid that is highly soluble in polar solvents.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been extensively studied for its biological activities and has been found to exhibit potent inhibitory effects on a variety of enzymes. It has been shown to inhibit human carbonic anhydrase II and III, which are enzymes involved in the regulation of acid-base balance in the body. N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has also been found to inhibit the activity of protein tyrosine phosphatases, which are important regulators of cellular signaling pathways.
Propiedades
IUPAC Name |
N-(3-tert-butyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2S/c1-8(2,3)12-5-9-7(10-6-12)11-15(4,13)14/h5-6H2,1-4H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSKMSCLVMEURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CNC(=NC1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-furylmethyl)-2-piperidinyl]pyridine hydrochloride](/img/structure/B6118653.png)
![7-(3,4-difluorobenzyl)-2-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6118678.png)


![1-[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6118692.png)
![5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6118700.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-[(4-methyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B6118702.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6118709.png)
![1-(2,3-dimethoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6118719.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6118727.png)
![N-cyclopropyl-4-methoxy-2-{[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6118731.png)
![5-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B6118733.png)

![5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118745.png)